Diethyl {2-[(diethoxyphosphoryl)oxy]butyl}phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl {2-[(diethoxyphosphoryl)oxy]butyl}phosphonate is an organophosphorus compound with the molecular formula C10H23O6P2. This compound is known for its unique chemical structure, which includes two diethoxyphosphoryl groups attached to a butyl chain. It is used in various scientific research applications due to its reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl {2-[(diethoxyphosphoryl)oxy]butyl}phosphonate typically involves the reaction of diethyl phosphite with a suitable butyl halide under basic conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is purified using distillation or recrystallization techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl {2-[(diethoxyphosphoryl)oxy]butyl}phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate groups to phosphine oxides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethoxyphosphoryl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted phosphonates. These products are valuable intermediates in the synthesis of more complex organophosphorus compounds .
Wissenschaftliche Forschungsanwendungen
Diethyl {2-[(diethoxyphosphoryl)oxy]butyl}phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of organophosphorus compounds and as a catalyst in various chemical reactions.
Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways involving phosphorus-containing compounds.
Wirkmechanismus
The mechanism of action of Diethyl {2-[(diethoxyphosphoryl)oxy]butyl}phosphonate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The diethoxyphosphoryl groups play a crucial role in these interactions, as they can form strong bonds with the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl (2-oxobutyl)phosphonate: This compound has a similar structure but with an oxo group instead of the diethoxyphosphoryl group.
Diethyl (3-aminopropyl)phosphonate: This compound contains an amino group, making it more reactive in certain chemical reactions.
Uniqueness
Diethyl {2-[(diethoxyphosphoryl)oxy]butyl}phosphonate is unique due to its dual diethoxyphosphoryl groups, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
92925-78-5 |
---|---|
Molekularformel |
C12H28O7P2 |
Molekulargewicht |
346.29 g/mol |
IUPAC-Name |
1-diethoxyphosphorylbutan-2-yl diethyl phosphate |
InChI |
InChI=1S/C12H28O7P2/c1-6-12(11-20(13,15-7-2)16-8-3)19-21(14,17-9-4)18-10-5/h12H,6-11H2,1-5H3 |
InChI-Schlüssel |
HWOGYSVQHWLZLN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CP(=O)(OCC)OCC)OP(=O)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.